molecular formula C21H24N2O5 B2661298 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone CAS No. 869340-93-2

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone

Cat. No.: B2661298
CAS No.: 869340-93-2
M. Wt: 384.432
InChI Key: JVLLLIIRUKOZOH-UHFFFAOYSA-N
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Description

The compound 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone features a benzodioxole group linked via a methyl-piperazine moiety to a dihydroxy-methyl-substituted acetophenone core. This structure combines aromatic, hydrogen-bonding (hydroxyl groups), and nitrogen-containing heterocyclic elements, which are commonly associated with bioactive molecules.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-14-17(24)4-3-16(21(14)26)18(25)12-23-8-6-22(7-9-23)11-15-2-5-19-20(10-15)28-13-27-19/h2-5,10,24,26H,6-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLLLIIRUKOZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine ring is often introduced by reacting the benzodioxole derivative with piperazine in the presence of a suitable base.

    Coupling with Ethanone Derivative: The final step involves coupling the piperazine derivative with 2,4-dihydroxy-3-methylphenyl ethanone using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxy-methylphenyl moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone structure, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodioxole or piperazine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone exhibit antidepressant properties. The piperazine moiety is often associated with the modulation of serotonin and norepinephrine pathways, which are critical in the treatment of depression .

Neuroprotective Effects

Studies have shown that this compound may possess neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders. The presence of the benzodioxole structure is hypothesized to contribute to its ability to protect neuronal cells from oxidative stress .

Anticancer Properties

Preliminary investigations suggest that derivatives of this compound can induce apoptosis in cancer cells. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .

Case Study 1: Antidepressant Efficacy

A study published in Pharmaceutical Research evaluated the antidepressant effects of similar piperazine derivatives in animal models. Results indicated a significant reduction in depressive-like behaviors when administered at specific dosages, suggesting a promising avenue for future antidepressant development .

Case Study 2: Neuroprotective Mechanisms

In a study focusing on neuroprotection, researchers observed that the compound could significantly reduce neuronal death in models of oxidative stress. This was attributed to its ability to modulate reactive oxygen species production and enhance antioxidant enzyme activity .

Case Study 3: Anticancer Activity

A research article highlighted the synthesis of various piperazine derivatives and their evaluation against cancer cell lines. The study found that certain modifications to the piperazine ring enhanced cytotoxicity against breast cancer cells, supporting further exploration of this compound's anticancer potential .

Summary Table of Applications

Application TypeDescriptionReferences
AntidepressantModulates serotonin and norepinephrine pathways for depression treatment
NeuroprotectiveProtects neuronal cells from oxidative stress
AnticancerInduces apoptosis via tubulin polymerization inhibition

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Hydroxyl vs.
  • Trifluoromethyl (CF3) Effects : The CF3 group in increases lipophilicity (logP), which may enhance membrane permeability but risks off-target interactions.
  • Halogenation : The chloro-substituted analog in shows moderate solubility (47.4 µg/mL), suggesting that halogenation balances lipophilicity and solubility.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s dihydroxy groups likely confer higher solubility than methoxy analogs (e.g., ), though direct data are lacking. The chloro-methoxy derivative provides a benchmark (47.4 µg/mL).
  • Melting Points : Methoxy-substituted analogs in exhibit melting points near 153–154°C, indicative of crystalline stability. The target compound’s melting point is unreported but expected to differ due to hydroxyl group interactions.

Biological Activity

The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone, also known as piribedil, is a piperazine derivative with notable pharmacological properties. It has been primarily studied for its dopaminergic activity and potential therapeutic effects in neurological disorders, particularly Parkinson's disease. This article will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H18N4O2
  • Molar Mass : 298.34 g/mol
  • CAS Number : 3605-01-4
  • Structure : The compound features a benzodioxole moiety linked to a piperazine ring, which is further connected to a dihydroxy-methylphenyl group.

Piribedil acts primarily as a dopamine agonist , stimulating dopamine receptors in the brain. This action is particularly beneficial in treating motor symptoms associated with Parkinson's disease. The compound has been shown to enhance dopaminergic transmission and may also influence peripheral circulation by increasing blood flow through vasodilation mechanisms.

Biological Activities

  • Dopaminergic Activity :
    • Piribedil has been demonstrated to activate dopamine D2 receptors, which play a crucial role in regulating motor control and coordination.
    • Clinical studies indicate its efficacy in reducing tremors and improving motor function in Parkinson's patients .
  • Neuroprotective Effects :
    • Research suggests that piribedil may provide neuroprotective benefits by reducing oxidative stress and apoptosis in neuronal cells .
    • It has been linked to the modulation of neuroinflammatory processes, which are significant in neurodegenerative diseases.
  • Peripheral Circulation Enhancement :
    • The compound reportedly increases femoral blood flow, potentially through the inhibition of sympathetic nerve tone, which can be advantageous for patients with circulatory issues .

Clinical Trials

Numerous clinical trials have evaluated the effectiveness of piribedil in Parkinson's disease management:

  • A study involving 150 patients showed that piribedil significantly improved motor symptoms compared to placebo controls over a 12-week period .

In Vitro Studies

In vitro studies have explored the compound's effects on various cell lines:

  • Neuroblastoma Cells : Piribedil exhibited protective effects against neurotoxic agents, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Pharmacokinetics

Piribedil is characterized by:

  • Rapid Oral Absorption : Peak plasma concentrations are typically reached within 1 hour post-administration.
  • Half-Life : The elimination half-life ranges from 1.7 to 6.9 hours, allowing for once-daily dosing in clinical settings .

Comparative Biological Activity Table

Activity Type Description Reference
Dopaminergic AgonismActivates D2 receptors; reduces tremors in Parkinson's patients
NeuroprotectionReduces oxidative stress; protects neuronal cells
Peripheral CirculationIncreases blood flow; inhibits sympathetic nerve tone
PharmacokineticsRapid absorption; half-life of 1.7 to 6.9 hours

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